16-Acetoxy-7alpha-methoxyroyleanone
16-Acetoxy-7alpha-methoxyroyleanone
Brand Name:
Vulcanchem
CAS No.:
109974-33-6
VCID:
VC0025406
InChI:
InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1
SMILES:
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O
Molecular Formula:
C23H32O6
Molecular Weight:
404.5 g/mol
16-Acetoxy-7alpha-methoxyroyleanone
CAS No.: 109974-33-6
Main Products
VCID: VC0025406
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol
CAS No. | 109974-33-6 |
---|---|
Product Name | 16-Acetoxy-7alpha-methoxyroyleanone |
Molecular Formula | C23H32O6 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
Standard InChI | InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |
Standard InChIKey | IFFRMUPHOJDCJS-RXIKFYCZSA-N |
Isomeric SMILES | CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |
SMILES | CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Canonical SMILES | CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Synonyms | 16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |
PubChem Compound | 3080988 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume